molecular formula C10H18N4 B13350267 2-methyl-N4-pentylpyrimidine-4,6-diamine

2-methyl-N4-pentylpyrimidine-4,6-diamine

Katalognummer: B13350267
Molekulargewicht: 194.28 g/mol
InChI-Schlüssel: HVVWGWQPRYWTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N4-pentylpyrimidine-4,6-diamine is a versatile chemical compound with the molecular formula C10H18N4. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.

Vorbereitungsmethoden

The synthesis of 2-methyl-N4-pentylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from readily available precursors. One common method involves the condensation of a three-carbon compound with an amidine structure, catalyzed by sodium hydroxide or ethoxide . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Methyl-N4-pentylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ethoxide, hydrogen gas, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N4-pentylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 2-methyl-N4-pentylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its effects on cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-N4-pentylpyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H18N4

Molekulargewicht

194.28 g/mol

IUPAC-Name

2-methyl-4-N-pentylpyrimidine-4,6-diamine

InChI

InChI=1S/C10H18N4/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14)

InChI-Schlüssel

HVVWGWQPRYWTHC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1=NC(=NC(=C1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.